molecular formula C29H28N6O3S B2357389 8,9-dimethoxy-5-[(3-methoxybenzyl)thio]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline CAS No. 901877-42-7

8,9-dimethoxy-5-[(3-methoxybenzyl)thio]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2357389
CAS No.: 901877-42-7
M. Wt: 540.64
InChI Key: NAYYMAKADMNMNR-UHFFFAOYSA-N
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Description

8,9-dimethoxy-5-[(3-methoxybenzyl)thio]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C29H28N6O3S and its molecular weight is 540.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study reported the synthesis and biological activity of o-aminoester functionalized benzo- and naphtho[2,3-b]thiophenequinones, exploring their potential against Leishmania amazonensis and human-T-cell leukemia virus type 1 (HTLV-1) (Valderrama et al., 2002).
  • Another research focused on the synthesis of quino[1,2‐c]quinazolinium derivatives as analogs of antitumor benzo[c]phenanthridine alkaloids, suggesting potential applications in cancer therapy (Phillips & Castle, 1980).
  • The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents was investigated, highlighting the potential medicinal applications of these compounds (Abu‐Hashem et al., 2020).

Synthesis and Characterization

  • A protocol for the synthesis of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one and hexahydro[4,5]benzimidazolo[2,1-b]quinazolinone derivatives was developed, showing an efficient method for creating these compounds with good yields (Mousavi et al., 2015).

Properties

IUPAC Name

8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O3S/c1-18-30-22-10-5-6-11-24(22)34(18)13-12-27-32-28-21-15-25(37-3)26(38-4)16-23(21)31-29(35(28)33-27)39-17-19-8-7-9-20(14-19)36-2/h5-11,14-16H,12-13,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYYMAKADMNMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC6=CC(=CC=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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